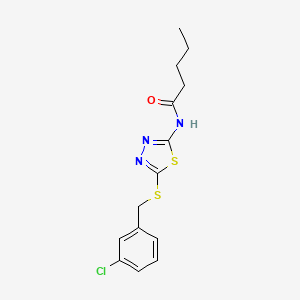![molecular formula C18H16N6O2S B11194345 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11194345.png)
6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine: is a fascinating compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes::
- One synthetic approach involves using 2-aminophenol as a precursor. Researchers have developed well-organized methodologies for benzoxazole synthesis using 2-aminophenol along with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts .
- Another method employs FeCl₃-catalyzed aerobic oxidation to synthesize related compounds from 2-aminophenol and other reactants .
- Industrial-scale production methods may involve modifications of these synthetic routes, optimizing yield and efficiency.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve oxidizing agents like KMnO₄ or H₂O₂.
Major Products: These reactions yield diverse products, each with distinct properties and applications.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and novel derivatives.
Biology: Investigate its interactions with biomolecules, potential enzyme inhibition, and cellular effects.
Medicine: Assess its pharmacological properties, such as anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects.
Industry: Consider its use in materials science, catalysis, or as a building block for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzoxazole derivatives.
Similar Compounds: Explore related compounds, such as other benzoxazoles or triazines.
Properties
Molecular Formula |
C18H16N6O2S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16N6O2S/c1-25-12-6-4-5-11(9-12)20-17-23-15(22-16(19)24-17)10-27-18-21-13-7-2-3-8-14(13)26-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24) |
InChI Key |
NQSQYAJSUWSBMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11194266.png)
![3-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194269.png)
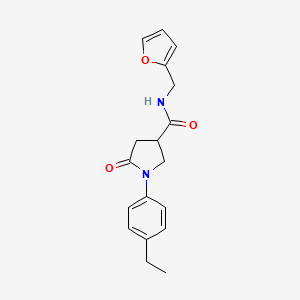
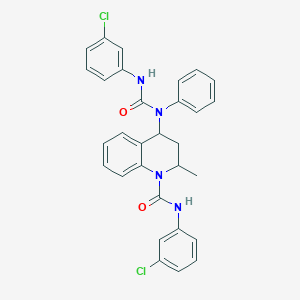
![N-[3-(4-fluorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11194275.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline](/img/structure/B11194288.png)
![(5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11194290.png)
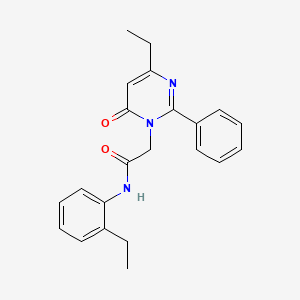
![4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11194307.png)
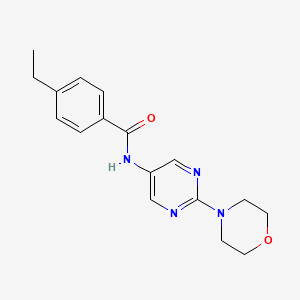
![2-(3-chlorophenyl)-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11194313.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11194314.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11194318.png)
